N1,N1-Dimethylglutamamide hydrochloride
Description
N1,N1-Dimethylglutamamide hydrochloride is a chemically modified derivative of glutamic acid, where the amino group is dimethylated, and the carboxyl group is converted to an amide, forming a hydrochloride salt. This compound is structurally characterized by its amide bond and dimethylated nitrogen, which enhance its stability and solubility in aqueous environments.
Properties
CAS No. |
1869203-51-9 |
|---|---|
Molecular Formula |
C7H16ClN3O2 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-amino-N,N-dimethylpentanediamide;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-10(2)7(12)5(8)3-4-6(9)11;/h5H,3-4,8H2,1-2H3,(H2,9,11);1H |
InChI Key |
HSDKDRYQAPIDFP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C(CCC(=O)N)N.Cl |
Canonical SMILES |
CN(C)C(=O)C(CCC(=O)N)N.Cl |
sequence |
Q |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Dimethyl D-Glutamate Hydrochloride
Dimethyl D-Glutamate Hydrochloride () is an ester derivative of glutamic acid, with methyl groups esterifying the carboxyl groups. Key differences include:
- Functional Groups :
- N1,N1-Dimethylglutamamide: Contains an amide bond and dimethylated amine.
- Dimethyl D-Glutamate: Contains ester bonds and a free amine (protonated as a hydrochloride salt).
- Stability : Amides (e.g., N1,N1-Dimethylglutamamide) are hydrolytically stable compared to esters, which are prone to hydrolysis under acidic or basic conditions .
- Solubility : Both compounds exhibit good water solubility due to their hydrochloride salt forms. However, the amide’s hydrogen-bonding capacity may enhance solubility in polar solvents compared to esters.
Table 1: Structural and Physical Properties
Comparison with N1,N1-Dimethylpropane-1,2-diamine Hydrochloride
N1,N1-Dimethylpropane-1,2-diamine Hydrochloride () is a diamine derivative with a shorter carbon chain. Key contrasts include:
- Backbone Structure :
- The propane-diamine derivative lacks the glutamic acid backbone, resulting in reduced steric hindrance and different reactivity.
- Applications :
- Diamines are often used as ligands or crosslinkers in coordination chemistry, whereas glutamamide derivatives may have roles in peptide synthesis or neuroscience due to structural similarity to neurotransmitters.
- Basicity :
Table 2: Functional and Application Differences
Comparison with N1,N8-Diacetylspermidine Hydrochloride
N1,N8-Diacetylspermidine Hydrochloride () is a polyamine derivative with acetylated amines. Differences include:
- Biological Role: Diacetylspermidine is a urinary metabolite linked to cancer prognosis, whereas glutamamide derivatives may interact with glutamate receptors or enzymes.
- Solubility :
Research Findings and Implications
- Stability and Storage : Hydrochloride salts generally require dry, room-temperature storage to prevent deliquescence (e.g., Dimethyl D-Glutamate Hydrochloride, ).
- Synthetic Utility : Amides like N1,N1-Dimethylglutamamide are preferred in peptide synthesis due to their resistance to hydrolysis, unlike ester-based analogs .
- Biological Interactions : The dimethylated amine in glutamamide may reduce receptor binding affinity compared to free amines in diamine derivatives, impacting pharmacological applications .
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